4-Methoxybenzylmagnesium chloride
Overview
Description
4-Methoxybenzylmagnesium chloride is an organometallic compound with the molecular formula CH₃OC₆H₄CH₂MgCl. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Scientific Research Applications
4-Methoxybenzylmagnesium chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the synthesis of bioactive compounds and drug intermediates.
Industrial Chemistry: It is utilized in the production of fine chemicals and specialty chemicals
Safety and Hazards
Preparation Methods
4-Methoxybenzylmagnesium chloride is synthesized through the reaction of 4-methoxybenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH3OC6H4CH2Cl+Mg→CH3OC6H4CH2MgCl
Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-Methoxybenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions with various electrophiles to form complex organic molecules.
Common reagents and conditions used in these reactions include anhydrous solvents like THF, inert atmosphere, and low temperatures to control the reactivity of the Grignard reagent. Major products formed from these reactions include alcohols, alkanes, and other substituted aromatic compounds .
Mechanism of Action
The mechanism of action of 4-Methoxybenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds .
Comparison with Similar Compounds
4-Methoxybenzylmagnesium chloride can be compared with other similar Grignard reagents, such as:
- 4-Methoxyphenylmagnesium bromide
- 3-Methoxybenzylmagnesium chloride
- 4-Methoxybenzylzinc chloride
These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles. For example, 4-Methoxyphenylmagnesium bromide is used for similar nucleophilic addition reactions but may offer different selectivity and yield depending on the substrate .
Properties
IUPAC Name |
magnesium;1-methanidyl-4-methoxybenzene;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWJEJINASVQGJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMgO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450026 | |
Record name | 4-Methoxybenzylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38769-92-5 | |
Record name | 4-Methoxybenzylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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